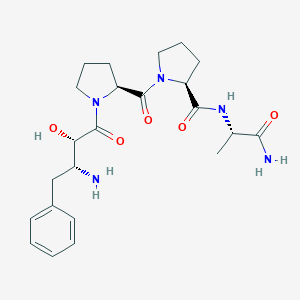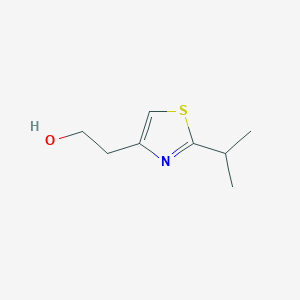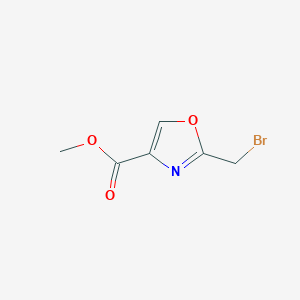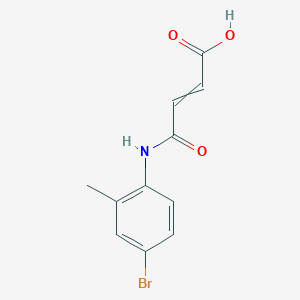
Apstatin
Overview
Description
Apstatin is a selective inhibitor of aminopeptidase P, an enzyme involved in the metabolism of peptides such as bradykinin. Bradykinin is a vasoactive peptide that plays a role in various biological processes, including the regulation of blood pressure and cardiac functions . This compound has been studied for its potential cardioprotective effects, particularly in reducing myocardial infarct size in models of acute ischemia and reperfusion .
Mechanism of Action
Target of Action
Apstatin is a selective inhibitor of aminopeptidase P (APP) . APP is an enzyme that plays a crucial role in the metabolism of certain peptides in the body.
Mode of Action
This compound interacts with its target, APP, by inhibiting its action . This inhibition leads to an increase in the levels of certain peptides that would otherwise be metabolized by APP .
Biochemical Pathways
The inhibition of APP by this compound affects the metabolism of peptides such as bradykinin . Bradykinin is a peptide that plays a role in many physiological processes, including the regulation of blood pressure and the promotion of inflammation. By inhibiting APP, this compound increases the levels of bradykinin, thereby enhancing its physiological effects .
Pharmacokinetics
Like other small molecule drugs, its absorption, distribution, metabolism, and excretion (adme) properties would play a significant role in its bioavailability .
Result of Action
The inhibition of APP by this compound and the subsequent increase in bradykinin levels can lead to various physiological effects. For instance, it has been shown to increase bradykinin-promoted cardioprotection in rats with artificially introduced myocardial infarctions .
Biochemical Analysis
Biochemical Properties
Apstatin acts by selectively inhibiting APP, thereby influencing the metabolism of peptides that are substrates for this enzyme . The nature of the interaction between this compound and APP is one of competitive inhibition, where this compound binds to the active site of APP, preventing it from interacting with its natural substrates .
Cellular Effects
This compound has been shown to reduce myocardial infarct size in a rat model of acute ischemia and reperfusion This suggests that this compound can influence cell function, particularly in the context of cardiovascular cells
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to APP and inhibiting its enzymatic activity . This inhibition can lead to changes in the levels of peptides that are normally metabolized by APP, potentially leading to alterations in gene expression and other cellular processes .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce myocardial infarct size
Metabolic Pathways
This compound is involved in the metabolic pathway of peptides that are substrates for APP . By inhibiting APP, this compound can alter the levels of these peptides, potentially affecting metabolic flux and metabolite levels .
Preparation Methods
The synthesis of Apstatin involves the use of specific amino acids and peptide bonds. One method includes the incorporation of N-terminal 2-hydroxy-3-amino acids, which are known to inhibit metal-dependent peptidases . The synthetic route typically involves the formation of peptide bonds between these amino acids under controlled conditions. Industrial production methods may involve the use of automated peptide synthesizers to ensure high purity and yield .
Chemical Reactions Analysis
Apstatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Apstatin has several scientific research applications:
Chemistry: Used as a tool to study the inhibition of aminopeptidase P and its role in peptide metabolism.
Biology: Helps in understanding the physiological functions of bradykinin and other peptides.
Industry: Utilized in the development of peptide-based drugs and inhibitors.
Comparison with Similar Compounds
Apstatin is unique in its selective inhibition of aminopeptidase P. Similar compounds include:
Bestatin: Inhibits leucine aminopeptidase and other metal-dependent peptidases.
Amastatin: Inhibits aminopeptidase B and aminopeptidase M.
Compared to these compounds, this compound specifically targets aminopeptidase P, making it a valuable tool for studying the physiological roles of this enzyme and its substrates .
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O5/c1-14(20(25)30)26-21(31)17-9-5-11-27(17)22(32)18-10-6-12-28(18)23(33)19(29)16(24)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-19,29H,5-6,9-13,24H2,1H3,(H2,25,30)(H,26,31)/t14-,16+,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUUZAPYLPWFHE-HXFGRODQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(CC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936303 | |
| Record name | 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160470-73-5 | |
| Record name | Apstatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160470735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apstatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APSTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZK8P9AG86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)




![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)


![3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(2,2,2-trifluoroethylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B63474.png)




